molecular formula C28H30 B3428712 Ethidium Bromide Adsorber CAS No. 69011-20-7

Ethidium Bromide Adsorber

Cat. No.: B3428712
CAS No.: 69011-20-7
M. Wt: 366.5 g/mol
InChI Key: NWUYHJFMYQTDRP-UHFFFAOYSA-N
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Description

Ethidium bromide adsorber is a specialized compound designed for the efficient removal of ethidium bromide from aqueous solutions. Ethidium bromide is a commonly used fluorescent dye in molecular biology laboratories for visualizing nucleic acids in gel electrophoresis. due to its mutagenic properties, it poses significant environmental and health hazards, necessitating effective removal methods.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethidium bromide adsorber involves the synthesis of various adsorbent materials. One method includes the use of biogenic catalytically active antibacterial palladium nanoparticles. The synthesis involves optimizing the phytomediated process with a precursor to extract ratio of 4:1, pH 3, and incubation at 80°C for 60 minutes. This results in the formation of negatively charged, highly stable, polycrystalline, spherical, and monodispersed palladium nanoparticles of 5–10 nm .

Industrial Production Methods: In industrial settings, the production of this compound can involve the use of chromatin-loaded chitosan polyvinyl alcohol composites. These composites are characterized by dense porous and uniformly distributed morphology, with mesopores and macropores. The optimal conditions for the preparation include a temperature of 30°C, a duration of 120 minutes, and a pH of 7.4 .

Chemical Reactions Analysis

Types of Reactions: Ethidium bromide adsorber primarily undergoes adsorption reactions. The adsorption process can be analyzed using kinetic and thermodynamic methods. The adsorption reaction obeys pseudo-second-order kinetics and fits well with the Freundlich and Temkin isotherm models, indicating multi-layer adsorption .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include palladium nanoparticles and chromatin-loaded chitosan polyvinyl alcohol composites. The conditions for these reactions typically involve controlled pH, temperature, and incubation time .

Major Products Formed: The major product formed from these reactions is the this compound itself, which is capable of efficiently removing ethidium bromide from aqueous solutions.

Comparison with Similar Compounds

Uniqueness: Ethidium bromide adsorber is unique due to its high specificity and efficiency in removing ethidium bromide from aqueous solutions. The use of palladium nanoparticles and chromatin-loaded chitosan polyvinyl alcohol composites provides a high surface area and strong adsorption capacity, making it more effective than other adsorbents .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUYHJFMYQTDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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CAS No.

68584-06-5, 69011-20-7
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts
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Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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